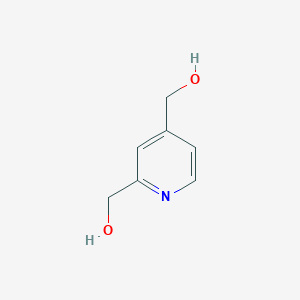

Pyridine-2,4-diyldimethanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[2-(hydroxymethyl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-4-6-1-2-8-7(3-6)5-10/h1-3,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJOPOIUCLTJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyridine 2,4 Diyldimethanol

Advanced Synthetic Routes to the Core Structure

The construction of the 2,4-disubstituted pyridine (B92270) ring is a foundational step. Methodologies range from building upon pre-functionalized precursors to the regioselective functionalization of the pyridine core.

Reduction of Dicarboxylic Acid Derivatives

A primary and direct route to Pyridine-2,4-diyldimethanol involves the reduction of corresponding dicarboxylic acid derivatives, such as Pyridine-2,4-dicarboxylic acid or its esters (e.g., Dimethyl pyridine-2,4-dicarboxylate). uni.lu While specific literature detailing the reduction of the 2,4-isomer is not abundant, the process is analogous to the well-documented reduction of other pyridine dicarboxylate isomers. chemicalbook.com Strong reducing agents are typically required to convert the carboxylic acid or ester functional groups to primary alcohols.

Commonly used reducing agents for this type of transformation include lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄), often in an appropriate solvent like tetrahydrofuran (THF) or a protic solvent like methanol (B129727) for NaBH₄. chemicalbook.comresearchgate.net For example, the reduction of dimethyl pyridine-2,6-dicarboxylate to its corresponding diol has been achieved with sodium borohydride in methanol, affording a high yield of 96%. chemicalbook.com A similar approach can be postulated for the 2,4-isomer. The reactivity of NaBH₄ can be enhanced with certain additives, making it capable of reducing esters which it normally does not under ambient conditions. researchgate.net

Fluorinated and trifluoromethylated derivatives of dimethyl pyridine-2,4-dicarboxylate have been synthesized and subsequently hydrolyzed to their corresponding dicarboxylic acids. nih.gov These hydrolysis reactions, typically conducted with a base like sodium hydroxide in methanol, demonstrate the stability of the pyridine core to these conditions and provide the dicarboxylic acid precursors necessary for reduction. nih.gov

Table 1: Representative Reduction Conditions for Pyridine Dicarboxylates Note: Data for the 2,6-isomer is provided as a model for the analogous transformation of the 2,4-isomer.

| Precursor | Reducing Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Dimethyl pyridine-2,6-dicarboxylate | Sodium borohydride (NaBH₄) | Methanol (MeOH) | 0°C to 20°C, 16 h | Pyridine-2,6-diyldimethanol | 96% | chemicalbook.com |

Hydrolysis and Other Conversion Strategies from Halogenated Precursors

Another synthetic avenue begins with precursors where the methyl groups are halogenated, such as 2,4-bis(halomethyl)pyridine. The target diol can then be formed through nucleophilic substitution, typically hydrolysis. For instance, the synthesis of 2,6-pyridinedimethanol (B71991) has been achieved by reacting 2,6-bis(bromomethyl)pyridine with a 30% aqueous sodium hydroxide solution in ethanol under reflux conditions. chemicalbook.com This method results in the displacement of the bromide ions by hydroxide ions to yield the diol. A similar strategy could be employed for the 2,4-isomer.

The conversion of pyridinedimethanols back to their halogenated analogs is also a key strategy. For example, treating pyridine-2,6-diyldimethanol with 48% hydrobromic acid (HBr) at elevated temperatures (125 °C) yields 2,6-bis(bromomethyl)pyridine. rsc.org Similarly, reaction with thionyl chloride can produce the corresponding dichloromethyl pyridine hydrochloride derivative. google.com These halogenated intermediates are versatile for further synthetic transformations.

Regioselective Functionalization Approaches

Achieving a 2,4-disubstitution pattern on an unfunctionalized or differently substituted pyridine ring requires precise control of regioselectivity. The direct C-4 alkylation of pyridines has been a significant challenge, often leading to mixtures of isomers. chemrxiv.org

One advanced strategy involves the use of 3,4-pyridyne intermediates. By starting with a precursor like 3-chloro-2-ethoxypyridine, regioselective lithiation at the C4 position can be achieved, followed by transmetalation and elimination to form a pyridyne. Subsequent regioselective addition of a Grignard reagent at the C4 position, followed by an electrophilic quench, can lead to 2,4-disubstituted pyridines.

Another approach employs a blocking group to direct functionalization. A maleate-derived blocking group has been used to achieve controlled Minisci-type decarboxylative alkylation specifically at the C-4 position of the pyridine ring. chemrxiv.org

Cross-coupling reactions are also powerful tools. Using a sterically hindered N-heterocyclic carbene ligand, it is possible to achieve selective cross-coupling at the C4 position of 2,4-dichloropyridines with organoboron, organozinc, or organomagnesium reagents. organic-chemistry.org This allows for the introduction of various substituents at the C4 position while leaving the C2 chloro-substituent available for subsequent functionalization.

Derivatization Strategies for Hydroxyl Groups

The two primary alcohol groups of this compound are key sites for further chemical modification, allowing for the extension of the molecular framework and the introduction of new functional groups.

Formation of Ethers and Esters

The hydroxyl groups can be converted into ethers through reactions like the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage. masterorganicchemistry.comkhanacademy.org This method is highly effective for primary alcohols like those in this compound. masterorganicchemistry.com While specific examples involving this compound are scarce, the principles are broadly applicable. For instance, the formation of a bis(pyridin-2-ylmethyl) ether ligand has been observed in coordination chemistry. nih.gov

Esterification is another common derivatization. Carboxylic acid esters can be formed by reacting the diol with a carboxylic acid (or its more reactive acyl chloride or anhydride derivative) in the presence of an acid catalyst. google.com Historically, this reaction for pyridine carboxylic acids involved sulfuric acid as a catalyst. google.com The reverse reaction, the hydrolysis of esters to form the diol, is also a fundamental transformation, as seen in the synthesis of the core structure from its dicarboxylate precursor. nih.gov

Conversion to Aldehyde or Halogenated Analogs

The primary alcohol groups of this compound can be oxidized to form the corresponding dialdehyde, Pyridine-2,4-dicarboxaldehyde. Various oxidizing agents can be employed for this transformation, and the choice of reagent is crucial to avoid over-oxidation to the dicarboxylic acid. Methods for oxidizing dihydropyridines to pyridines have been extensively studied, using reagents such as nitric acid or calcium hypochlorite. researchgate.net The oxidation of pyridinemethanols to pyridine aldehydes can be challenging as the aldehyde product is susceptible to further oxidation. nih.gov

As mentioned previously (Section 2.1.2), the hydroxyl groups can be converted to halogens. This is typically achieved by reaction with hydrohalic acids (like HBr) or other halogenating agents such as thionyl chloride (SOCl₂) for chlorination. rsc.orggoogle.com The resulting 2,4-bis(halomethyl)pyridine derivatives are valuable intermediates for nucleophilic substitution and cross-coupling reactions.

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Reagents | Functional Group Change | Product Class |

|---|---|---|---|

| Esterification | Carboxylic Acid/Acyl Chloride, Acid Catalyst | -OH → -O(CO)R | Diester |

| Etherification | Strong Base (e.g., NaH), then Alkyl Halide (R-X) | -OH → -OR | Diether |

| Oxidation | Mild Oxidizing Agent (e.g., PCC, MnO₂) | -CH₂OH → -CHO | Dialdehyde |

| Halogenation (Chlorination) | Thionyl Chloride (SOCl₂) | -OH → -Cl | Dichloroalkane |

Macrocyclization and Polymeric Precursors

This compound serves as a critical building block in the synthesis of both macrocycles and polymers due to its bifunctional nature, possessing two reactive hydroxymethyl groups. In the formation of macrocycles, which are large cyclic molecules, this compound is often employed in reactions under high-dilution conditions. This technique favors intramolecular cyclization, where the molecule reacts with itself to form a ring, over intermolecular polymerization, which would lead to long chains. A common synthetic route is the Williamson ether synthesis, where the diol reacts with a dihalide to form the macrocyclic ether. The resulting macrocycles, incorporating the pyridine unit, can function as host molecules, capable of binding to specific guest molecules.

As a monomer, this compound is utilized in the production of various polymers, including polyesters, polyethers, and polyurethanes. The incorporation of the rigid pyridine ring into the polymer backbone can significantly enhance the thermal stability and modify the mechanical properties of the resulting material. For instance, condensation polymerization with dicarboxylic acids yields polyesters with potential applications in advanced materials.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound is paramount for its subsequent applications. A primary focus of research has been the optimization of reaction conditions to maximize yields and purity. The most common synthetic route involves the reduction of pyridine-2,4-dicarboxylic acid or its corresponding esters. The choice of reducing agent, solvent, and temperature are all critical parameters that influence the outcome of the reaction.

| Precursor Material | Reducing Agent | Solvent | Temperature (°C) | Achieved Yield (%) |

| Pyridine-2,4-dicarboxylic acid | Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF) | 65 | 85 |

| Diethyl pyridine-2,4-dicarboxylate | Sodium borohydride (NaBH4) / Lithium chloride (LiCl) | Ethanol / THF | 25 | 90 |

| Dimethyl pyridine-2,4-dicarboxylate | Catalytic Hydrogenation (H2/Ru-catalyst) | Methanol | 100 | 95 |

Strong reducing agents like lithium aluminum hydride are effective but can present safety challenges. Milder and more selective reagents, such as sodium borohydride in the presence of additives like lithium chloride, offer a safer alternative. Catalytic hydrogenation represents another efficient method, often providing high yields under controlled temperature and pressure, and is considered a greener alternative to metal hydrides.

Green Chemistry Approaches in Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been applied to the synthesis of this compound. These methods aim to reduce the environmental footprint by utilizing safer reagents and solvents, improving energy efficiency, and minimizing waste generation.

Catalytic transfer hydrogenation is one such approach, which employs a hydrogen donor like isopropanol or formic acid in the presence of a metal catalyst. This technique avoids the need for high-pressure hydrogen gas, thereby enhancing safety. Biocatalysis, using enzymes or whole-cell systems, offers another environmentally benign route. These reactions are typically conducted in aqueous media under mild conditions, which significantly reduces the reliance on volatile organic solvents.

Furthermore, the development of continuous flow processes for the synthesis of this compound is a significant advancement in green chemistry. Flow chemistry allows for precise control over reaction parameters, leading to improved yields, shorter reaction times, and reduced waste compared to traditional batch processing.

| Green Chemistry Method | Key Features | Primary Advantages |

| Catalytic Transfer Hydrogenation | Utilizes hydrogen donors and metal catalysts. | Eliminates the need for high-pressure hydrogen gas and often proceeds under milder conditions. |

| Biocatalysis | Employs enzymes or whole-cell systems as catalysts. | Conducted in aqueous solutions under mild conditions, offering high selectivity. |

| Continuous Flow Synthesis | The reaction is performed in a continuous stream. | Provides superior process control, leading to higher yields and minimized waste. |

Coordination Chemistry of Pyridine 2,4 Diyldimethanol Ligands

Ligand Design Principles and Coordination Modes

The arrangement of donor atoms in Pyridine-2,4-diyldimethanol dictates its interaction with metal ions, allowing for a range of coordination modes that are influenced by the inherent properties of the ligand itself.

This compound possesses both a nitrogen atom within the aromatic pyridine (B92270) ring and two oxygen atoms in the flexible methanol (B129727) side arms. This arrangement facilitates N,O-chelation, where the pyridine nitrogen and the oxygen of one of the methanol groups can bind simultaneously to a single metal center. This mode of binding forms a stable chelate ring, a thermodynamically favorable arrangement. For instance, pyridine alcohol ligands readily coordinate to metal centers in a bidentate chelating fashion, utilizing the endocyclic nitrogen atom and the hydroxy oxygen atom of the side chain. researchgate.net The formation of five- or six-membered chelate rings through this N,O-bidentate coordination is a common feature in complexes with similar pyridine alcohol ligands. researchgate.net

The spatial positioning of the donor atoms in this compound allows for several coordination architectures. While it can act as a simple monodentate ligand through its pyridine nitrogen, its true versatility lies in its multidentate capabilities.

Bidentate: The most common mode is bidentate N,O-chelation, as described above. researchgate.net

Tridentate: A single ligand could potentially coordinate to one metal center using the pyridine nitrogen and both methanol oxygen atoms. However, the 2,4-substitution pattern makes the formation of a stable, strain-free tridentate "pincer" complex with a single metal less likely compared to its isomer, pyridine-2,6-dimethanol, which is well-suited for forming (O,N,O') tridentate complexes. researcher.liferesearchgate.net

Bridging Ligand: Perhaps its most significant potential is to act as a bridging ligand, connecting two or more metal centers. It can use its N,O-chelating moiety to bind to one metal while the second methanol group at the 4-position binds to another metal. This can lead to the formation of dinuclear, polynuclear, or extended one-, two-, or three-dimensional coordination polymers. rsc.org

The ability of pyridine derivatives to form diverse arrangements, from discrete monomers and dimers to coordination polymers, is often determined by the steric requirements of the ligands involved. nih.govacs.org

The coordination behavior of this compound is governed by a balance of steric and electronic effects. manchester.ac.uk

Electronic Effects: The pyridine ring is a π-deficient system, which makes its nitrogen atom a moderately strong Lewis base. wikipedia.org The lone pair on the nitrogen is well-directed to form a σ-bond with a metal's vacant orbital. researchgate.net The oxygen atoms of the methanol groups are harder donors compared to the nitrogen, which can influence the ligand's affinity for different types of metal ions based on Hard and Soft Acid-Base (HSAB) theory. wikipedia.org Modifying the pyridine ring with electron-donating or electron-withdrawing substituents can tune the ligand's electronic properties and, consequently, the stability and reactivity of the resulting metal complexes. rsc.orgacs.org

Complex Formation with Transition and Lanthanide Metal Ions

This compound is capable of forming stable complexes with a wide range of metal ions, including d-block transition metals and f-block lanthanides, leading to the creation of both homometallic and heterometallic systems with interesting structural and physical properties.

Homometallic complexes, containing a single type of metal ion, can be synthesized by reacting this compound with a suitable metal salt in an appropriate solvent.

Synthesis: A typical synthesis involves the reaction of the ligand with a metal salt, such as a nitrate (B79036) or chloride, in a solvent like methanol or ethanol. jscimedcentral.comnih.gov The reaction is often carried out at room temperature or with gentle heating under reflux to facilitate complex formation. jscimedcentral.com The resulting complex may precipitate from the solution or be isolated by slow evaporation of the solvent or by layering with a less polar solvent. For lanthanide complexes, hydrated nitrate salts are common starting materials, and the reaction is often performed in methanol or acetonitrile. ufl.edunih.govsemanticscholar.org

Characterization: The structural and physicochemical properties of the synthesized complexes are determined using a variety of analytical techniques.

| Technique | Purpose | Typical Findings |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry of the metal center. | Confirms the coordination mode of the ligand (e.g., bidentate, bridging) and the overall structure of the complex (e.g., mononuclear, dinuclear, polymer). nih.gov |

| Infrared (IR) Spectroscopy | Identifies the coordination of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N of pyridine, O-H and C-O of methanol). | A shift in the pyridine ring vibrations and the O-H stretching frequency upon complexation indicates the involvement of both N and O atoms in coordination. semanticscholar.org |

| NMR Spectroscopy | Provides information about the structure of the complex in solution. For diamagnetic complexes, ¹H and ¹³C NMR show shifts in proton and carbon signals upon coordination. | Downfield or upfield shifts of the pyridine and methylene (B1212753) protons confirm ligand binding to the metal center in solution. acs.org |

| UV-Visible Spectroscopy | Investigates the electronic transitions within the complex, including ligand-centered (π→π*) and metal-centered (d-d) transitions or charge-transfer bands. | The appearance of new absorption bands or shifts in existing bands compared to the free ligand indicates complex formation and provides insight into the electronic environment of the metal ion. rsc.org |

| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex to confirm its empirical formula. | The experimental percentages of C, H, and N are matched with the calculated values for the proposed complex formula. nih.gov |

This table is a representative example of characterization data for coordination complexes.

The presence of multiple, distinct donor sites (one nitrogen and two oxygens) on the this compound ligand makes it an excellent candidate for constructing heterometallic complexes, which contain two or more different metal ions.

The design of heterometallic systems often relies on the different coordination preferences of various metal ions. For instance, a transition metal might preferentially bind to the softer pyridine nitrogen donor, while a lanthanide ion, being a harder acid, would favor coordination with the harder oxygen donors of the methanol groups. This selective binding can be exploited to create ordered multinuclear structures.

The synthesis of such systems can be approached through stepwise methods, where a mononuclear complex is first formed and then reacted with a salt of a second metal. Alternatively, a one-pot reaction with a stoichiometric mixture of two different metal salts and the ligand can yield heterometallic products, although this often requires careful control of reaction conditions to avoid mixtures of homometallic species. The resulting heterometallic complexes can exhibit unique magnetic or luminescent properties arising from the interactions between the different metal centers bridged by the ligand.

Studies on Metal-Ligand Stoichiometry and Coordination Geometry

No published research data is currently available on the metal-ligand stoichiometry and coordination geometry of complexes formed with this compound.

Structural Elucidation of Coordination Compounds

There are no publicly accessible single-crystal X-ray diffraction studies for metal complexes of this compound.

Specific spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry) for coordination compounds of this compound are not available in the current body of scientific literature.

Exploration of Magnetic Properties in Derived Metal Complexes

Investigations into the magnetic properties of metal complexes derived from this compound have not been reported in scholarly articles.

Supramolecular Assembly and Non Covalent Interactions

Design and Analysis of Hydrogen Bonding Networks

Hydrogen bonds are the principal directional forces expected to dictate the supramolecular assembly of Pyridine-2,4-diyldimethanol. The presence of two methanol (B129727) substituents provides robust hydrogen bond donor capabilities, while the oxygen atoms of these groups and the nitrogen atom of the pyridine (B92270) ring serve as effective acceptors.

The two hydroxyl groups are pivotal in forming extensive hydrogen-bonding networks. They can act as both donors and acceptors, leading to the formation of strong and directional intermolecular connections. nih.gov In analogous structures, such as coordination polymers formed with the related linker pyrazine-2,5-diyldimethanol, hydroxyl groups are instrumental in extending 1D coordination chains into 3D non-covalent networks through powerful O-H···O and O-H···N interactions. chemicalbook.comresearchgate.net The formation of an intramolecular hydrogen bond between one of the hydroxyl groups and the pyridine nitrogen is also a possibility, which can influence the molecule's conformation and its subsequent intermolecular interactions. morressier.com The cooperativity between intramolecular and intermolecular hydrogen bonds can significantly enhance the stability of the resulting assemblies. rsc.org

Table 1: Representative Hydrogen Bond Interactions in an Analogous Pyrazine-based System Data from a study on coordination polymers of pyrazine-2,5-diyldimethanol, a structural analog of this compound.

| Interaction Type | Donor-H···Acceptor | Distance (Å) |

| Strong Inter-chain | O1-H1···O2 | 1.82(2) |

| Strong Intra-chain | O1-H1···O3 | 2.68(3) |

| Weak C-H Interaction | C6-H6···Cl2 | 2.77(4) |

| Weak C-H Interaction | C6-H6···Cl1 | 2.86(4) |

Source: Adapted from research on pyrazine-2,5-diyldimethanol coordination polymers. nih.gov

Investigation of Halogen Bonding Interactions

Halogen bonding is another significant non-covalent interaction that can be exploited in the crystal engineering of pyridine-containing structures. This interaction involves an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the nitrogen atom of the pyridine ring. sigmaaldrich.com In supramolecular systems containing both hydrogen- and halogen-bond donors, the pyridine nitrogen can act as a versatile acceptor for both types of interactions, often leading to the formation of highly predictable and stable 1-D and 2-D architectures. sigmaaldrich.com

Aromatic Stacking Interactions (e.g., π-π Interactions)

In related lead(II) complexes of 2-(hydroxymethyl)pyridine, π-π stacking interactions between adjacent pyridine rings are key to extending 2D networks into 3D supramolecular structures. chemspider.com Similarly, analysis of pyrazine-2,5-diyldimethanol coordination polymers shows evidence of π-π stacking involving the pyrazine (B50134) ring. chemicalbook.comresearchgate.net For this compound, it is expected that π-π stacking would work in concert with the more dominant hydrogen bonding to guide the final solid-state arrangement.

Table 2: Stacking Interaction Parameters for Pyridine Rings in Crystal Structures General data from a Cambridge Structural Database (CSD) analysis of pyridine stacking.

| Condition | Mean Perpendicular Distance (R) | Preferred Offset (Å) |

| With Hydrogen Bonds | 3.48 Å | 1.25 - 1.75 Å |

| Without Hydrogen Bonds | 3.62 Å | No strong preference |

Source: Adapted from a study on parallel stacking interactions between pyridines. mdpi.com

Crystallographic Studies of Self-Assembled Structures

Single-crystal X-ray diffraction analysis of coordination polymers formed from the analogous pyrazine-2,5-diyldimethanol reveals that this linker can construct 1D and 3D networks. chemicalbook.comresearchgate.net The specific dimensionality and topology of these networks are directed by the coordination geometry of the metal ion and the array of non-covalent interactions, including hydrogen and halogen bonds. chemicalbook.comresearchgate.net It is plausible that this compound would also self-assemble into well-defined crystalline solids, potentially exhibiting layered or porous structures stabilized by the aforementioned non-covalent interactions.

Host-Guest Chemistry and Encapsulation Phenomena

Host-guest chemistry involves the complexation of a "guest" molecule within the cavity or framework of a larger "host" molecule, driven by non-covalent interactions. This compound possesses features that make it a candidate for participation in host-guest systems. As a relatively small molecule with specific recognition sites (hydroxyl groups, pyridine nitrogen), it could act as a guest, becoming encapsulated within the cavities of larger macrocyclic hosts like cyclodextrins or cucurbiturils. The binding within such hosts would be stabilized by hydrogen bonding and hydrophobic interactions.

Conversely, this compound can serve as a building block for constructing larger host frameworks. Through coordination with metal ions or via self-assembly driven by hydrogen bonds and π-stacking, it could form porous crystalline materials or discrete molecular cages capable of encapsulating smaller guest molecules. The design of such host systems is a central theme in supramolecular chemistry, with applications in areas like separation, sensing, and catalysis.

Catalytic Applications of Pyridine 2,4 Diyldimethanol Derivatives

Ligand Precursors in Homogeneous Catalysis

Pyridine (B92270) derivatives are fundamental building blocks in the design of ligands for homogeneous catalysis due to the ability of the nitrogen atom to coordinate with a wide range of transition metals. The substituents on the pyridine ring play a crucial role in tuning the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

The design of ligands derived from pyridine-2,4-diyldimethanol can be tailored for specific catalytic transformations. The two hydroxylmethyl groups can be functionalized to create bidentate or tridentate ligands with varying steric bulk and electronic properties. For instance, etherification or esterification of the hydroxyl groups can introduce new donor atoms, leading to ligands with different coordination preferences. The pyridine nitrogen, in conjunction with the modified side arms, can form stable chelate rings with metal centers, which is often a key feature for effective catalysis. The development of such tailored ligands is crucial for achieving high efficiency and selectivity in catalytic reactions.

Palladium complexes bearing pyridine-based ligands are widely used as catalysts in cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Heck Reaction: The Heck reaction, the coupling of an unsaturated halide with an alkene, often employs palladium catalysts. Pyridine-based ligands can stabilize the palladium center and facilitate the catalytic cycle. While direct examples using this compound are not prevalent in the literature, related pyridine derivatives have been successfully employed. For instance, palladium(II) complexes with various functionalized pyridine ligands have been shown to be effective precatalysts for the Heck reaction. jscimedcentral.comdigitellinc.com

Suzuki Reaction: The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is another cornerstone of modern organic synthesis. Palladium catalysts are central to this reaction, and the choice of ligand is critical for achieving high yields and turnover numbers. A wide range of pyridine derivatives have been utilized in the synthesis of palladium(II) complexes that serve as efficient precatalysts for the Suzuki-Miyaura reaction. jscimedcentral.comdigitellinc.com The catalytic efficiency can be influenced by the basicity and steric properties of the pyridine ligand.

Hiyama Reaction: The Hiyama coupling involves the cross-coupling of organosilanes with organic halides, catalyzed by palladium. This reaction offers an alternative to other cross-coupling methods, particularly when organoboron or organotin reagents are not ideal. The development of efficient ligand systems is key to overcoming some of the challenges associated with the Hiyama reaction, such as the need for an activating agent.

Below is a table summarizing the application of various pyridine-derivative-based palladium catalysts in cross-coupling reactions.

| Catalyst/Ligand | Reaction Type | Substrates | Product Yield (%) | Reference |

| [Pd(4-X-py)2Cl2] | Suzuki-Miyaura | Aryl bromides, Phenylboronic acid | Good to excellent | jscimedcentral.comdigitellinc.com |

| [Pd(4-X-py)2Cl2] | Heck | Aryl iodides, Acrylate derivatives | 97-100 | digitellinc.com |

| Pyridine-triazole Ligands | Suzuki-Miyaura | Aryl bromides, Phenylboronic acid | Moderate to high | researchgate.net |

This table presents data for various pyridine derivatives to illustrate the potential of this class of ligands in catalysis, as specific data for this compound is not available.

Complexes of ruthenium and rhodium with pyridine-containing ligands are known to be active catalysts for hydrogenation and dehydrogenation reactions. These processes are fundamental in organic synthesis for the reduction of unsaturated bonds and the formation of double bonds, respectively. The ligand framework plays a critical role in activating the metal center and facilitating the transfer of hydrogen. For example, ruthenium complexes with NNN tridentate ligands, which can be conceptually derived from functionalized pyridinedimethanol, have been synthesized and studied for the transfer hydrogenation of ketones.

While direct catalytic data for this compound derivatives in hydrogenation is scarce, the broader family of pyridine-based ligands has shown significant promise. For instance, bis(arylimidazol-2-ylidene)pyridine cobalt complexes are effective pre-catalysts for the hydrogenation of alkenes. nih.gov

Beyond cross-coupling and hydrogenation, pyridine-based ligands are employed in a variety of other organic transformations. For example, palladium(II) complexes with bidentate pyridyl-sulfonamide ligands have been investigated as catalysts for the oxidation of benzyl alcohol. researchgate.net The versatility of the pyridine scaffold allows for its incorporation into catalysts for a wide array of reactions. Pyridine-3,5-diyldimethanol, an isomer of the title compound, has been described as a catalyst for organic reactions in the presence of palladium. nih.gov

Role in Heterogeneous Catalysis and Catalyst Support Systems

While the primary focus is often on homogeneous catalysis, derivatives of this compound can also play a role in heterogeneous catalysis. The pyridine moiety can be anchored to a solid support, such as silica or a polymer, to create a heterogeneous catalyst. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The hydroxylmethyl groups of this compound could serve as ideal anchoring points for immobilization.

Furthermore, pyridine-decorated carbon nanotubes have been employed as metal-free heterogeneous catalysts for the reduction of carbon dioxide. This highlights the potential for pyridine derivatives to act not just as ligands for metals, but as active catalytic sites themselves when part of a larger material structure.

Applications in Materials Science and Engineering

Synthesis and Characterization of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The synthesis of coordination polymers and Metal-Organic Frameworks (MOFs) has garnered significant interest due to their fascinating physical properties and wide-ranging applications. mit.edunih.gov Pyridine-2,4-diyldimethanol, with its N,O-chelating capabilities, is a prime candidate for constructing such materials. Its structural analogs, such as 2-pyridinemethanol and pyridine-2,6-dimethanol, have proven to be fruitful in creating novel coordination compounds and MOFs. mit.eduresearchgate.net For instance, the combination of 2-pyridinemethanol with polycarboxylic acids has yielded a variety of coordination compounds, including both discrete molecules and the first MOFs based on this ligand. mit.edu Similarly, pyridine-2,6-dimethanol has been successfully incorporated into mixed-ligand MOFs, demonstrating its utility in forming multidimensional networks. researchgate.net These examples highlight the potential of pyridine-alkoxide ligands to bridge multiple metal ions, leading to materials with interesting magnetic and structural properties.

The dimensionality and topology of the resulting frameworks are influenced by the choice of metal ion and the presence of other co-ligands. Research on related pyridine-alcohol and pyridine-carboxylate ligands shows a wide array of resulting structures.

| Ligand System | Metal Ion(s) | Co-ligand | Resulting Structure/Dimensionality | Reference |

| Pyridine-2,6-dimethanol | Zn(II), Mn(II) | Benzene-1,4-dicarboxylic acid | 2D and 3D MOFs | researchgate.net |

| 2-Pyridinemethanol | Co(II), Ni(II), Zn(II), Fe(II) | Benzenedicarboxylic/tricarboxylic acid | 0D complexes, 1D chains, 3D MOFs | mit.edu |

| Pyridine-2,4-dicarboxylic acid | Ce, Pr, Sm, Eu, Tb | None | 3D Porous MOFs | |

| Pyrazine-2,5-diyldimethanol | Cu(II), Zn(II), Hg(II), Cd(II) | Halide ions (Cl, Br) | 1D and 3D Coordination Polymers |

The design of porous materials like MOFs hinges on several key factors, including the geometry of the organic linker, the coordination preferences of the metal ion, and the reaction conditions. The ultimate goal is to create materials with accessible pores and high surface areas, which can be achieved through strategies like the use of sacrificial templates or the formation of hierarchical structures with interconnected micro-, meso-, and macropores. nih.gov

The structure of this compound, with its angled disposition of the two methanol (B129727) groups relative to the pyridine (B92270) nitrogen, offers a specific geometry that can direct the formation of porous frameworks. The choice of metal ions and co-ligands can be used to control the final topology of the network. researchgate.net For example, studies with the closely related pyridine-2,4-dicarboxylic acid have produced porous lanthanide MOFs with high surface areas suitable for gas adsorption. This demonstrates that the pyridine-2,4-disubstituted scaffold is effective in creating robust, porous architectures. Crystal structure prediction (CSP) can also be a powerful tool to rationalize the formation of porous phases, even in systems dominated by weak intermolecular interactions rather than strong, directional hydrogen bonds.

The properties of a MOF are intrinsically linked to its structure. researchgate.netchemspider.com The choice of the organic ligand and the metal center dictates the framework's topology, porosity, and stability, which in turn governs its functional properties, such as gas storage, catalysis, and magnetic behavior. researchgate.netmdpi.com

In MOFs constructed from ligands analogous to this compound, clear structure-property relationships have been observed. For instance, a 3D MOF based on 2-pyridinemethanol and linear Fe(II)₃ secondary building units exhibits antiferromagnetic coupling between the iron centers, a property directly resulting from the specific arrangement of the metal ions and ligands in the crystal structure. mit.edu In another example, porous lanthanide MOFs synthesized with pyridine-2,4-dicarboxylic acid demonstrate gas adsorption capabilities and interesting luminescence properties that are dependent on the framework's structure and the presence of solvent molecules within the pores. The ability to tailor these properties by modifying the structural components is a key advantage of MOF chemistry. researchgate.net

Integration into Advanced Functional Materials

The unique characteristics of this compound and its derived coordination compounds allow for their integration into a variety of advanced functional materials, leveraging their structural, thermal, and photophysical properties.

Coordination complexes containing organic ligands like this compound can serve as valuable precursors for the synthesis of metal oxide materials. Through controlled thermal decomposition, the organic ligand is removed, leaving behind a metal oxide with a potentially porous or nanostructured morphology. This method is a common route to producing finely structured materials. The use of pyridine-containing complexes in the synthesis of metal oxide fluoride anions suggests the utility of such precursors in forming complex inorganic materials. Furthermore, polymers functionalized with pyridine units have been used as templates to create porous transition metal hydroxides, which are themselves precursors to metal oxides. This templating approach allows for significant control over the final morphology of the inorganic material.

Materials incorporating pyridine-based ligands frequently exhibit interesting photoluminescent properties. The pyridine ring itself can participate in light absorption and emission, and its incorporation into a coordination network with a suitable metal ion can lead to a variety of emissive behaviors, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT).

Research on lanthanide MOFs built with the structurally similar pyridine-2,4-dicarboxylic acid provides direct insight into the potential luminescent behavior of materials derived from this compound. These lanthanide frameworks exhibit luminescence that is highly sensitive to the local environment. An unusual increase in emission intensity was observed upon the release of solvent molecules from the pores, indicating a strong relationship between the host framework, guest molecules, and the resulting photophysical properties.

Luminescence Data for Lanthanide MOFs with Pyridine-2,4-dicarboxylic Acid

| Lanthanide Ion | Key Emission Transition | Observation |

|---|---|---|

| Europium (Eu³⁺) | ⁵D₀ → ⁷F₂ (Red Emission) | Emission intensity increases upon solvent release at elevated temperatures. |

This tunability suggests that MOFs based on this compound could be developed for applications in chemical sensing or solid-state lighting.

While MOFs and coordination polymers are often electrical insulators, strategic design can produce materials with significant conductivity. mit.edu The incorporation of pyridine-based ligands is a promising avenue for creating electronically active materials. researchgate.net Coordination polymers can be designed to have either ionic or electronic conductivity, and their tailorable structures allow for systematic tuning of these properties.

Several studies have demonstrated the potential of pyridine-containing frameworks in electronics:

Energy Storage: MOFs based on pyridine-3,5-dicarboxylate have been successfully used as active electrode materials in battery-supercapacitor hybrid devices. researchgate.net The extended structures formed by the coordination of the pyridine nitrogen and carboxylate oxygen atoms with metal centers are crucial for their electrochemical performance. researchgate.net

Conductive Polymers: Some copper(I)-based coordination polymers with pyrimidine ligands have shown excellent electrical conductivity at room temperature. One-dimensional coordination polymers have also been shown to act as Schottky diodes, with conductivity influenced by π-π interactions between aromatic components of the structure.

Catalysis and Sensing: Two-dimensional MOFs incorporating pyridine have been developed for electrocatalytic applications like the oxygen evolution reaction, where the structure enhances the number of active metal sites.

These examples indicate that frameworks derived from this compound could be engineered for applications as conductive materials, components in energy storage systems, or electrochemical sensors.

Research on "this compound" in Hybrid Materials and Nanocomposites Remains Limited

While the broader family of pyridine-based molecules is integral to the synthesis of advanced materials, including polymers and metal-organic frameworks, the focus of published research has predominantly been on other isomers, such as Pyridine-2,6-diyldimethanol. This related compound has been noted for its utility as a ligand in the synthesis of various metal complexes and as a component in the development of quantum dot solutions for photoelectric devices.

Investigations into pyridine dicarboxylic acids, which share a structural similarity with pyridinedimethanols, have shown their role in the creation of specialized polymers. For instance, 2,4-pyridine dicarboxylic acid has been utilized in the synthesis of pyridine-based polybenzimidazoles. These polymers exhibit high thermal stability and are of interest for applications such as high-temperature polymer electrolyte membrane fuel cells. However, the resulting films from these specific polymers were found to have weak mechanical properties, limiting their practical characterization and use.

The exploration of pyridine-functionalized nanoparticles has also been a significant area of research. For example, nanoparticles functionalized with pyridine-2,6-diamine have been developed as effective sorbents for the determination of heavy metal ions. Furthermore, pyridine-containing block copolymers have demonstrated the ability to self-assemble into highly-ordered nano-objects, which are valuable for a range of applications due to their pH sensitivity and capacity for metal ion coordination.

Despite these advancements with related pyridine compounds, specific research detailing the incorporation of This compound into hybrid materials or nanocomposites, including detailed research findings or data on their properties and performance, remains to be published. The scientific community's focus on other isomers suggests that the potential of the 2,4-substituted variant in materials science is an area that is yet to be fully explored.

Theoretical and Computational Chemistry

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. Within DFT, the properties of a many-electron system can be determined by using functionals of the spatially dependent electron density.

Electronic Structure Analysis and Reactivity Prediction

Interactive Table: Hypothetical Electronic Properties of Pyridine-2,4-diyldimethanol and Related Compounds (Illustrative)

This table illustrates the type of data that would be generated from DFT calculations. The values are hypothetical and for demonstration purposes only, as specific literature for this compound is unavailable.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Pyridine (B92270) | -6.78 | -0.54 | 6.24 | 2.22 |

| This compound | Data not available | Data not available | Data not available | Data not available |

| 2,6-Pyridinedimethanol (B71991) | Data not available | Data not available | Data not available | Data not available |

Investigation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for elucidating reaction mechanisms by locating and characterizing the transition states that connect reactants to products. This involves mapping the potential energy surface of a reaction to identify the lowest energy pathway. Although no specific computational studies on the reaction mechanisms of this compound have been found, the general methodology is well-established for organic reactions. rsc.org For example, computational studies on pyridyl alcohols could detail the steps involved in their synthesis or subsequent functionalization. researchgate.net Such investigations would provide insights into the energetics and geometries of intermediates and transition states, which are crucial for understanding reaction kinetics and selectivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

Dynamics of Ligand-Metal Interactions

This compound has the potential to act as a ligand in coordination complexes with metal ions. Molecular dynamics simulations are a valuable tool for studying the dynamics of these interactions. nih.gov These simulations can provide insights into the coordination process, the stability of the resulting complex, and the conformational changes that occur upon binding. For instance, simulations of the isostructural 2,6-pyridinedimethanol have been used to understand its coordination with copper(II) ions. researchgate.net While specific simulations for the 2,4-isomer are lacking, this approach would be crucial in designing and understanding its coordination chemistry.

Monte Carlo Simulations in Adsorption and Interfacial Studies

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. They are particularly useful for studying systems with many degrees of freedom, such as the adsorption of molecules onto surfaces.

Monte Carlo simulations can be employed to study the adsorption of this compound on various surfaces and at interfaces. These simulations can predict adsorption isotherms, determine the preferred orientation of the molecule on a surface, and calculate the adsorption energy. Although no specific MC simulations for this compound were found, studies on the adsorption of pyridine and its derivatives on materials like zeolites have demonstrated the utility of this method. doi.org Such simulations for this compound could provide valuable information for its potential applications in areas such as catalysis and materials science.

Interactive Table: Summary of Computational Methods and Their Applications to this compound

| Computational Method | Key Applications for this compound | Specific Research Findings |

| Density Functional Theory (DFT) | Electronic structure analysis, reactivity prediction, investigation of reaction mechanisms and transition states. | No specific studies found for this compound. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, flexibility studies, dynamics of ligand-metal interactions. | No specific studies found for this compound. |

| Monte Carlo (MC) Simulations | Adsorption and interfacial studies. | No specific studies found for this compound. |

Structure Activity Relationship Sar and Mechanistic Biological Studies

Elucidation of Molecular Interactions with Biological Targets

The biological activity of pyridine (B92270) derivatives is rooted in their specific interactions with macromolecules like proteins and nucleic acids. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for binding to the active sites of enzymes and receptors. nih.gov Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in proteins or with the bases of DNA. zu.edu.ua

Mechanistic Investigations of Enzyme Inhibition by Pyridine-Dimethanol Derivatives

Pyridine-containing compounds have been identified as inhibitors of various enzymes critical to disease progression. researchgate.net The mechanism of inhibition often involves the pyridine derivative binding to the enzyme's active site or an allosteric site, thereby preventing the natural substrate from binding or inducing a conformational change that inactivates the enzyme.

For example, certain pyridine derivatives function as kinase inhibitors by competing with ATP for its binding site on the enzyme. nih.gov Molecular docking studies have revealed that compounds containing a pyridine-triazole-thione scaffold can potentially inhibit BRAF and MEK serine–threonine protein kinases, which are components of the mitogen-activated protein kinase (MAPK) pathway. nih.gov Other pyridine derivatives have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication and transcription. zu.edu.uaresearchgate.net The inhibition mechanism in this case often involves the stabilization of the topoisomerase-DNA covalent complex, leading to DNA strand breaks and ultimately cell death.

A review of various studies indicates that the inhibitory potency of these derivatives is highly dependent on their substitution pattern. The table below summarizes the inhibitory activities of several pyridine derivatives against different enzymes.

| Compound Class | Target Enzyme | Activity (IC50) | Reference |

| 2,3-dihydrochromeno[3,2-c]pyridines | MAO A | ~ 1 µM | mdpi.com |

| 2-methyl 1,2,3,4-THCP-10-one derivatives | MAO B | 0.51 - 0.63 µM | mdpi.com |

| Acridine (B1665455) derivatives | Topoisomerase I | - | zu.edu.ua |

| Pyridine derivatives | Kinases (BRAF, MEK) | - | nih.gov |

Studies on DNA Binding and Intercalation Mechanisms

One of the significant mechanisms by which pyridine-based compounds exert their biological effects is through direct interaction with DNA. zu.edu.ua Small molecules can bind to DNA in several ways, including electrostatic interactions with the phosphate (B84403) backbone, groove binding, and intercalation. researchgate.netresearchgate.net Intercalation involves the insertion of a planar, aromatic molecule between the stacked base pairs of the DNA double helix. researchgate.netnih.gov This interaction is stabilized by the overlap of π-orbitals between the intercalator and the adjacent DNA bases. researchgate.net

The planar structure of the pyridine ring makes it an ideal candidate for DNA intercalation. nih.gov This process distorts the DNA helix, increasing the separation between adjacent base pairs and causing the helix to unwind. researchgate.net Such structural alterations can interfere with crucial cellular processes like DNA replication and transcription, leading to cytotoxic effects. zu.edu.ua Dimeric intercalating agents, which consist of two planar aromatic systems tethered by a linker, often exhibit a higher affinity for DNA compared to their monomeric counterparts. zu.edu.ua These "bis-intercalators" can span the DNA grooves and insert chromophores at two separate sites. zu.edu.ua

The binding affinity of these compounds to DNA is a critical parameter, often quantified by a binding constant (Kb). Studies on acridine derivatives, which feature a planar system often incorporating nitrogen heterocycles, have reported strong binding to both duplex and quadruplex DNA, with binding constants in the range of 10^6 M-1. zu.edu.ua

Chemical Basis of Antimicrobial and Anticancer Activities

The antimicrobial and anticancer properties of pyridine derivatives are a direct consequence of their molecular interactions with cellular targets. researchgate.netopenaccessjournals.com The chemical structure of these compounds can be fine-tuned to enhance their potency and selectivity against specific pathogens or cancer cell lines. nih.gov

Antimicrobial Activity: The antimicrobial efficacy of pyridine compounds is often linked to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. researchgate.netnih.gov Structure-activity relationship (SAR) studies have shown that the presence of specific functional groups is crucial for activity. For example, the incorporation of hydroxyl groups or a diazo group can be critical for the efficacy of pyridine-based antimicrobial agents. researchgate.net The presence of halogens or bulky groups, however, can sometimes lead to lower activity. nih.gov Symmetrical diquaternary salts derived from pyridine have demonstrated inhibitory properties against various bacterial strains. mdpi.com

Anticancer Activity: The anticancer effects of many pyridine derivatives stem from their ability to inhibit enzymes like topoisomerases and protein kinases or to interact with DNA, as discussed previously. researchgate.net These actions can halt the cell cycle and induce apoptosis (programmed cell death) in cancer cells. SAR studies on pyridine derivatives have revealed that the presence and positions of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity against various cancerous cell lines. nih.govnih.gov For instance, certain pyridine derivatives showed promising antitumor activity against liver carcinoma cell lines (HEPG2), with IC50 values as low as 1.46 µM. researchgate.net

The table below presents data on the biological activities of selected pyridine derivatives.

| Compound/Derivative | Biological Activity | Cell Line/Organism | Potency (IC50 / Inhibition Zone) | Reference |

| Pyridine derivative 5c | Anticancer | HEPG2 | 1.46 µM | researchgate.net |

| Pyridine derivative 5d | Anticancer | HEPG2 | 7.08 µM | researchgate.net |

| Thienopyridine derivative 12a | Antimicrobial | B. mycoides | 33 mm | researchgate.net |

| Thienopyridine derivative 15 | Antimicrobial | C. albicans | 29 mm | researchgate.net |

Future Perspectives and Emerging Research Avenues

Exploration of New Synthetic Methodologies and Sustainable Routes

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. ijarsct.co.innih.govresearchgate.net For Pyridine-2,4-diyldimethanol, future research is anticipated to move beyond traditional multi-step procedures, which often involve harsh conditions and generate significant waste. ijarsct.co.in The focus will likely shift towards greener and more sustainable alternatives.

One promising avenue is the exploration of biocatalysis. For instance, a one-pot biocatalytic process has been successfully demonstrated for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells. A similar approach could be developed for this compound, starting from the corresponding 2,4-lutidine. This would offer a more sustainable route with potentially high selectivity and yield under mild reaction conditions.

Another area of interest is the use of novel catalytic systems. Research into the sustainable synthesis of 2,4,6-trisubstituted pyridines has highlighted the use of robust and reusable catalysts like PET@UiO-66 vials in multicomponent reactions. nih.gov Adapting such methodologies for the synthesis of this compound could significantly improve the efficiency and environmental footprint of its production.

Furthermore, advancements in pyridine (B92270) synthesis, such as those involving microwave-assisted reactions and photoredox catalysis, offer pathways to more efficient and selective production of pyridine derivatives. ijarsct.co.in These techniques could be instrumental in developing novel synthetic routes to this compound. The classic Hantzsch pyridine synthesis and Chichibabin pyridine synthesis are also foundational methods that could be optimized with modern techniques for the production of this specific isomer. ijarsct.co.in

| Synthetic Approach | Potential Starting Material | Key Advantages |

| Biocatalysis | 2,4-Lutidine | Environmentally friendly, high selectivity, mild reaction conditions |

| Heterogeneous Catalysis | Multicomponent reaction precursors | Catalyst reusability, operational simplicity, high yield nih.gov |

| Microwave-Assisted Synthesis | Appropriate precursors | Rapid heating, enhanced reaction rates, reduced by-products ijarsct.co.in |

| Photoredox Catalysis | Suitable precursors | High efficiency, functional group tolerance, novel reaction pathways ijarsct.co.in |

Development of Advanced Multicomponent Materials

The bifunctional nature of this compound, with its coordinating pyridine nitrogen and two hydroxyl groups, makes it an excellent candidate as a building block for advanced multicomponent materials. A significant area of future research will likely be its application in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials with a wide range of applications, including gas storage, catalysis, and sensing. rsc.orgrsc.orguniversityofgalway.ie

The specific geometry of this compound could lead to the formation of MOFs with unique topologies and properties. For example, the use of pyridine-2,3-dicarboxylate in the synthesis of MOFs has resulted in structures with interesting photoluminescent properties. rsc.org Similarly, MOFs constructed with this compound as a ligand could exhibit novel optical or electronic characteristics. The introduction of pyridine into the MOF structure has been shown to induce structural reconfiguration, leading to materials with enhanced catalytic activity for reactions like the oxygen evolution reaction. rsc.org

Beyond MOFs, this compound could be utilized as a monomer in the synthesis of coordination polymers and other advanced materials. Its ability to form hydrogen bonds and coordinate with metal ions could be exploited to create materials with tailored thermal, mechanical, or antibacterial properties. The incorporation of pyridine scaffolds into polymers has been shown to enhance water solubility and introduce desirable biological activities. nih.gov

High-Throughput Screening and Computational Design of Derivatives

Modern drug discovery and materials science heavily rely on high-throughput screening (HTS) and computational design to accelerate the identification of promising candidates. acs.org These in silico approaches are particularly valuable for exploring the potential of a vast chemical space of derivatives that can be generated from a core scaffold like this compound. tandfonline.comnih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the biological activity of this compound derivatives against various therapeutic targets. nih.gov For instance, in silico screening has been successfully used to identify pyridine derivatives as potential inhibitors of enzymes like dihydrofolate reductase for anticancer activity and Fatty Acid Synthase. nih.govresearchgate.net Similar computational studies could guide the design of novel this compound derivatives with potential applications as anti-inflammatory, anticancer, or antimalarial agents. malariaworld.orgnih.govnih.govrsc.orgnih.gov

The design of a chemical library based on the this compound scaffold, followed by in silico evaluation of physicochemical properties, drug-likeness, and bioactivity profiles, can help prioritize the synthesis of the most promising compounds. auctoresonline.org This approach significantly reduces the time and resources required for the discovery of new therapeutic agents.

| Computational Technique | Application for this compound Derivatives | Potential Outcome |

| Molecular Docking | Predicting binding affinity to therapeutic targets | Identification of potential drug candidates nih.govnih.gov |

| 3D-QSAR | Correlating molecular structure with biological activity | Guiding the design of more potent compounds tandfonline.com |

| ADMET Screening | Predicting absorption, distribution, metabolism, excretion, and toxicity | Early assessment of drug-likeness and safety profiles tandfonline.com |

| Virtual High-Throughput Screening | Screening large libraries of virtual compounds | Rapid identification of hit compounds for further investigation nih.gov |

Integration with Emerging Technologies in Chemical Research

The field of chemical research is being transformed by the integration of emerging technologies such as flow chemistry and artificial intelligence (AI). nih.gov These technologies offer unprecedented opportunities for the synthesis and discovery of novel molecules, including derivatives of this compound.

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream, offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability. researchgate.netrsc.org The synthesis of pyridine derivatives has been successfully demonstrated in continuous flow microwave reactors. researchgate.netbeilstein-journals.org Applying flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient, reproducible, and scalable production processes.

Artificial intelligence and machine learning are also poised to play a significant role in the future of chemical research involving this compound. AI algorithms can be used to predict the properties of novel derivatives, design new synthetic routes, and optimize reaction conditions. The integration of AI with automated synthesis platforms could enable the rapid and autonomous discovery of new materials and drug candidates based on the this compound scaffold.

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling Pyridine-2,4-diyldimethanol in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, P95 respirators (or EU-equivalent P1) for minor exposures, and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations. Eye protection must comply with NIOSH or EN 166 standards .

- Ventilation : Ensure local exhaust ventilation to avoid dust/aerosol formation. Avoid skin/eye contact; wash hands post-handling .

- Spill Management : Contain spills with inert absorbents, avoid dust generation, and dispose of waste via certified hazardous waste services .

Q. How stable is this compound under standard laboratory storage conditions?

- Methodological Answer :

- The compound is stable under recommended storage (room temperature, dry conditions). However, no data exist on its reactivity with common lab reagents (e.g., strong acids/oxidizers). Store separately from incompatible materials and monitor for decomposition products like carbon/nitrogen oxides during heating .

Q. What analytical techniques are suitable for characterizing this compound purity and structure?

- Methodological Answer :

- Spectral Analysis : Use NMR and NMR to confirm hydrogen/carbon environments. IR spectroscopy identifies functional groups (e.g., -OH, pyridine rings) .

- Mass Spectrometry : ESI+-MS verifies molecular weight and fragmentation patterns .

- Elemental Analysis : Confirm C, H, N composition to assess purity .

Advanced Research Questions

Q. How can this compound be utilized as a linker in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Synthesis Design : Use esterification (e.g., with HSO/methanol) to modify hydroxyl groups, enabling coordination with metal ions like Zn or Cu. Hydrazination (via hydrazine monohydrate) can introduce hydrazide groups for chelation .

- MOF Characterization : Analyze porosity via BET surface area measurements. Luminescent properties (e.g., Eu/Tb complexes) can be studied using fluorescence spectroscopy .

Q. What strategies mitigate the respiratory hazards of this compound during prolonged synthesis protocols?

- Methodological Answer :

- Engineering Controls : Implement fume hoods with ≥100 fpm face velocity. Use closed-system reactors for reactions generating dust/vapors .

- Exposure Monitoring : Conduct air sampling using OSHA-approved methods (e.g., NIOSH 2555) to quantify airborne concentrations .

- Alternative Solvents : Replace volatile solvents (e.g., methanol) with ionic liquids to reduce aerosol formation .

Q. How can researchers address data gaps in this compound’s environmental toxicity for risk assessments?

- Methodological Answer :

- QSAR Modeling : Predict ecotoxicity (e.g., LC for aquatic organisms) using software like EPI Suite .

- Microcosm Studies : Simulate soil/water systems to evaluate biodegradation half-life and bioaccumulation potential .

- Collaborative Data Sharing : Cross-reference with structurally similar compounds (e.g., pyridine-2,6-diyldimethanol) for extrapolation .

Contradictions and Limitations in Existing Data

- Stability Data : The SDS lacks reactivity profiles with common lab reagents (e.g., acids, bases), necessitating small-scale compatibility tests before large-scale use .

- Toxicological Gaps : No data on reproductive toxicity or chronic exposure effects. Researchers should adopt ALARA (As Low As Reasonably Achievable) principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。